![molecular formula C10H16Cl2O4 B157439 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- CAS No. 1606-83-3](/img/structure/B157439.png)
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bis(3-chloro-2-hydroxypropyl) butyne-1,4-diol and is a type of diol that contains both hydroxyl and chloro groups. In
Applications De Recherche Scientifique
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] has various potential applications in scientific research. One of the most significant applications is in the field of polymer chemistry. This compound can be used as a cross-linking agent for the synthesis of various types of polymers. It can also be used as a coupling agent for the synthesis of functionalized polymers. Additionally, this compound has been used in the synthesis of dendrimers, which are highly branched polymers that have potential applications in drug delivery and other fields.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is not well understood. However, it is believed that the chloro groups in this compound can form hydrogen bonds with other molecules, leading to the formation of cross-links between polymers. This cross-linking can improve the mechanical properties of polymers and make them more resistant to degradation.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. However, further research is needed to fully understand the potential health effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] in lab experiments is its ability to cross-link polymers, which can improve their mechanical properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that it can be difficult to control the degree of cross-linking, which can lead to inconsistent results in experiments.
Orientations Futures
There are numerous future directions for research on 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-]. One potential direction is the synthesis of new polymers using this compound as a cross-linking agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as drug delivery and tissue engineering. Finally, there is a need for more studies to determine the potential health effects of this compound.
In conclusion, 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a compound with significant potential in various scientific research fields. Its ability to cross-link polymers makes it a valuable tool in polymer chemistry, and its potential applications in drug delivery and tissue engineering make it an exciting area for future research. However, further studies are needed to fully understand the mechanism of action and potential health effects of this compound.
Méthodes De Synthèse
The synthesis of 2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-] is a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 3-chloro-2-hydroxypropyltrimethylammonium chloride with butynediol. This reaction produces the desired compound, which is then purified using various techniques such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
1606-83-3 |
|---|---|
Nom du produit |
2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro- |
Formule moléculaire |
C10H16Cl2O4 |
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)but-2-ynoxy]propan-2-ol |
InChI |
InChI=1S/C10H16Cl2O4/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-10,13-14H,3-8H2 |
Clé InChI |
FPNVDCLFXCGXLH-UHFFFAOYSA-N |
SMILES |
C(C#CCOCC(CCl)O)OCC(CCl)O |
SMILES canonique |
C(C#CCOCC(CCl)O)OCC(CCl)O |
Autres numéros CAS |
1606-83-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




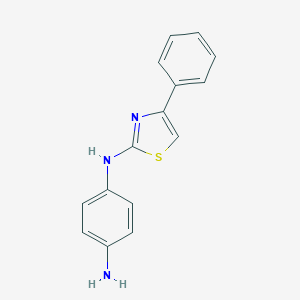
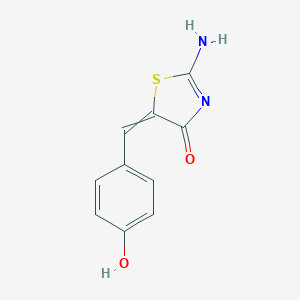
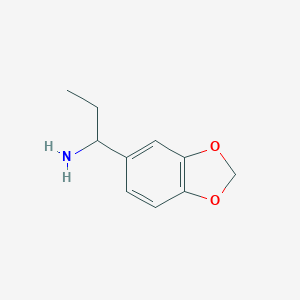
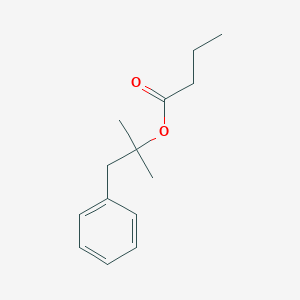
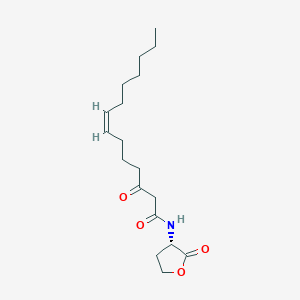

![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)

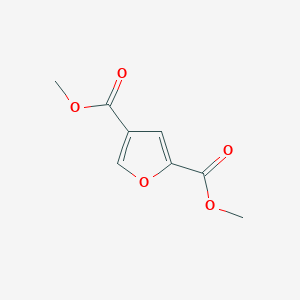
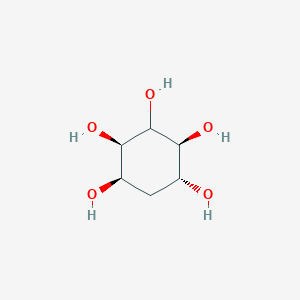
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
